2-chloro-N-[(1R)-1-phenylethyl]acetamide
Description
Significance of Enantiomerically Pure Compounds in Contemporary Chemical Research
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. In the pharmaceutical industry, one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, harmful. mdpi.com Therefore, the ability to synthesize a single, desired enantiomer is of paramount importance. The demand for enantiomerically pure compounds extends to agrochemicals, where different enantiomers can have varying efficacy and environmental impact, and to materials science, where the chirality of molecules can influence the properties of polymers and liquid crystals.
The synthesis of enantiomerically pure compounds can be approached through several methods, including chiral resolution, asymmetric catalysis, and the use of chiral auxiliaries. The latter approach involves temporarily incorporating a chiral molecule—the auxiliary—into a prochiral substrate to direct a subsequent stereoselective transformation.
Overview of Chiral Acetamide (B32628) Derivatives as Versatile Synthetic Intermediates
Chiral acetamide derivatives are widely utilized as synthetic intermediates due to the stability of the amide bond and the diverse chemical transformations they can undergo. The nitrogen atom of the acetamide can be part of a chiral auxiliary, which imparts facial selectivity to reactions at the α-carbon. These derivatives are precursors to a wide array of valuable chiral building blocks, including α-amino acids, β-amino acids, and other complex molecules containing stereogenic centers. researchgate.net
The (1R)-1-phenylethylamine moiety, a readily available and inexpensive chiral amine, is a popular choice for a chiral auxiliary. mdpi.com When incorporated into an acetamide structure, it can effectively control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Michael reactions.
Specific Academic Context of 2-Chloro-N-[(1R)-1-phenylethyl]acetamide in Stereoselective Transformations
This compound (CAS Number: 36293-00-2) is a specific example of a chiral α-haloacetamide that serves as a valuable tool for asymmetric synthesis. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, while the (1R)-1-phenylethyl group acts as a chiral director.
One of the key applications of this compound is in the diastereoselective alkylation of its enolate. By treating this compound with a suitable base to form the corresponding enolate, subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds with a high degree of stereocontrol. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.
For instance, research on the alkylation of a similar chiral amide, (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide, demonstrated that the diastereoselectivity of the reaction is influenced by the solvent and the nature of the electrophile. clockss.org While not the exact compound, this study provides insight into the principles governing the stereochemical outcome of such reactions. The diastereomeric ratio of the products is a critical measure of the success of the asymmetric induction.
Following the stereoselective transformation, the chiral auxiliary can be cleaved under specific conditions to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse. This cleavage is a crucial step in the synthetic sequence and must be carefully chosen to avoid racemization of the newly formed stereocenter.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(1R)-1-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMICUPYDDHPQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275578 | |
| Record name | 2-Chloro-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-00-2 | |
| Record name | 2-Chloro-N-[(1R)-1-phenylethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36293-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(1R)-1-phenylethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro N 1r 1 Phenylethyl Acetamide
Mechanistic Investigations of Compound Formation Pathways
The formation of 2-chloro-N-[(1R)-1-phenylethyl]acetamide, a chiral amide, predominantly proceeds through a nucleophilic acyl substitution reaction. This pathway is a cornerstone of amide synthesis, involving the reaction of a nucleophilic amine with an electrophilic acylating agent. In the case of the target compound, the key reactants are (1R)-1-phenylethylamine and chloroacetyl chloride. The generally accepted mechanism for this type of reaction is a two-step process known as the nucleophilic addition-elimination mechanism.
The initial step involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of (1R)-1-phenylethylamine at the electrophilic carbonyl carbon of chloroacetyl chloride. This attack results in the formation of a transient tetrahedral intermediate. This intermediate is characterized by a carbon atom single-bonded to the incoming amine, the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, and the chloromethyl group.
Subsequently, the unstable tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. This elimination step is facile due to the stability of the chloride ion. Finally, a proton is removed from the nitrogen atom, typically by another molecule of the amine acting as a base, to yield the final N-substituted amide product, this compound, and an ammonium (B1175870) salt byproduct.
Computational studies on the closely related acetylation of (±)-α-phenylethylamine provide deeper insights into the stereochemical aspects of this transformation. These studies suggest that the reaction proceeds through the formation of diastereomeric intermediates. The relative stabilities of these intermediates can be influenced by the solvent environment, which in turn can affect the stereoselectivity of the reaction.
In nonpolar solvents, the formation of one diastereomeric intermediate may be favored due to specific intramolecular interactions, such as hydrogen bonding, which guide the approach of the amine to the acylating agent. As the polarity of the solvent increases, the solvation of the transition states and intermediates becomes more significant. This can alter the relative energy landscape of the reaction, potentially favoring the formation of the other diastereomer. This phenomenon highlights the critical role of the reaction medium in controlling the stereochemical outcome of the synthesis of chiral amides like this compound.
The following table, based on a computational study of a model acylation reaction of phenylethylamine, illustrates the predicted influence of solvent polarity on the stereochemical outcome. While this data is for a model system, it provides valuable insight into the mechanistic factors at play in the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Predicted % of R-isomer | Predicted % of S-isomer | Predicted Enantiomeric Excess (ee %) |
| Cyclohexane | 2.02 | 75 | 25 | 50 (R) |
| Toluene | 2.38 | 70 | 30 | 40 (R) |
| Chloroform | 4.81 | 60 | 40 | 20 (R) |
| Dichloromethane | 8.93 | 55 | 45 | 10 (R) |
| Acetonitrile | 37.5 | 40 | 60 | 20 (S) |
Role As a Chiral Auxiliary and Inducer in Asymmetric Synthesis
Applications in Diastereoselective Reactions
Diastereoselective reactions are a powerful tool in asymmetric synthesis, where a chiral auxiliary guides the formation of a new stereocenter, resulting in the preferential formation of one diastereomer over others. The N-(1-phenylethyl)acetamide scaffold is known to be an effective controller of stereochemistry in various reactions.
Inducing Stereoselectivity in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with high stereocontrol is a central theme in organic synthesis. Chiral auxiliaries based on 1-phenylethylamine (B125046) have been successfully employed to direct the stereochemical outcome of enolate alkylation reactions. In the context of 2-chloro-N-[(1R)-1-phenylethyl]acetamide, the generation of an enolate from the acetamide (B32628) moiety would create a chiral nucleophile.
The stereochemical course of the alkylation of such an enolate is dictated by the conformational preference of the enolate, which is influenced by the steric and electronic properties of the chiral auxiliary. The (1R)-1-phenylethyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This facial bias leads to the formation of one diastereomer in excess.
Table 1: Hypothetical Diastereoselective Alkylation of this compound Enolate
| Electrophile (R-X) | Major Diastereomer | Diastereomeric Excess (d.e.) |
|---|---|---|
| Methyl Iodide | (R,R)-product | High |
| Benzyl Bromide | (R,R)-product | High |
Note: This table is illustrative and based on the expected behavior of similar chiral auxiliaries. Actual results would require experimental verification.
Control of Stereochemistry in the Synthesis of Complex Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The asymmetric synthesis of these structures is of great interest, and chiral auxiliaries play a pivotal role in achieving this. The 1-phenylethylamino group has been shown to be an effective chiral auxiliary in the diastereoselective synthesis of various heterocyclic systems. researchgate.net For instance, in the synthesis of aziridines, the chiral auxiliary can control the stereochemistry of the newly formed three-membered ring.
Derivatives of this compound could serve as precursors for the stereoselective synthesis of nitrogen heterocycles. For example, intramolecular cyclization reactions, where the nitrogen atom of the amide displaces a leaving group, could proceed with high diastereoselectivity due to the influence of the chiral auxiliary. The rigid conformation imposed by the (1R)-1-phenylethyl group would favor a specific transition state, leading to the formation of a single diastereomer of the cyclic product.
Enantioselective Formation of Advanced Molecular Architectures
The principles of diastereoselective reactions using chiral auxiliaries can be extended to the enantioselective synthesis of complex molecules. After the desired stereocenter has been established, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. The N-(1-phenylethyl) group can typically be removed under reductive or oxidative conditions, which often proceed without racemization of the newly formed stereocenter.
Chiral Auxiliary Functionality within the N-(1-Phenylethyl)acetamide Scaffold
The effectiveness of a chiral auxiliary is rooted in its ability to create a well-defined and predictable stereochemical environment around the reacting center. The N-(1-phenylethyl)acetamide scaffold possesses several key features that contribute to its success as a chiral auxiliary.
Influence of the Chiral Stereocenter on Reaction Pathways
The stereocenter at the C1 position of the phenylethyl group is the primary source of chirality and the key to its stereodirecting ability. The spatial arrangement of the phenyl group and the methyl group at this center creates a significant steric bias. In the case of N-acyl derivatives, rotation around the N-C(phenyl) bond is restricted, leading to a preferred conformation where the phenyl group shields one face of the molecule.
Computational studies and NMR spectroscopic analysis of related N,N-bis(1-phenylethyl)-acetamide systems have provided insights into their static and dynamic stereochemistry. rsc.org These studies reveal that the molecules adopt well-defined conformations in solution, which is crucial for achieving high levels of stereoselectivity in reactions. The chloroacetyl group in this compound can further influence the conformational preferences through steric and electronic interactions, potentially enhancing the facial bias.
Rational Design Principles for Auxiliary-Controlled Stereoselectivity
The design of effective chiral auxiliaries is guided by several key principles. The auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, and efficiently removed under mild conditions without affecting the stereochemical integrity of the product. The N-(1-phenylethyl)acetamide scaffold fulfills these criteria.
Furthermore, a good chiral auxiliary should impose a high degree of conformational rigidity on the substrate-auxiliary conjugate. This rigidity ensures that the substrate exists predominantly in a single conformation, leading to a predictable and high level of stereoselectivity. The phenyl group of the (1R)-1-phenylethyl moiety plays a crucial role in this regard, as it effectively blocks one face of the reactive center.
The presence of the chloroacetyl group in this compound offers additional opportunities for rational design. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in the formation of organometallic reagents. The electronic properties of the chloroacetyl group can also influence the reactivity and selectivity of adjacent functional groups. These features make this compound a potentially versatile chiral auxiliary for a range of asymmetric transformations.
Chemical Reactivity and Derivatization Studies of 2 Chloro N 1r 1 Phenylethyl Acetamide
Electrophilic Reactivity of the Chloromethyl Moiety
The most prominent feature of 2-chloro-N-[(1R)-1-phenylethyl]acetamide is the high reactivity of the carbon atom bonded to the chlorine. The electron-withdrawing effect of the adjacent carbonyl group, combined with the fact that chloride is a good leaving group, renders this α-carbon highly susceptible to nucleophilic attack.
The primary reaction pathway involving the chloromethyl group is nucleophilic substitution, typically proceeding via an S_N2 mechanism. This reaction involves the displacement of the chloride ion by a wide array of nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides, a class to which the title compound belongs, is largely attributed to this facile replacement of the chlorine atom. This reactivity allows for the introduction of various functional groups containing oxygen, nitrogen, or sulfur.
The general scheme for this reaction can be represented as: R-NH-CO-CH₂-Cl + Nu⁻ → R-NH-CO-CH₂-Nu + Cl⁻ (where R = (1R)-1-phenylethyl and Nu = Nucleophile)
This versatility makes chloroacetamide derivatives key intermediates in the synthesis of more complex molecules and diverse heterocyclic systems.
By exploiting the nucleophilic substitution reaction at the α-carbon, a vast library of derivatives can be synthesized from this compound. The choice of nucleophile directly dictates the nature of the resulting substituted acetamide (B32628) derivative. This method is a cornerstone for creating compounds with tailored properties for various applications.
Below is a table illustrating the synthesis of different classes of acetamide derivatives using this methodology.
| Nucleophile Class | Example Nucleophile | Reagent Example | Resulting Derivative Class |
| Oxygen | Alkoxide | Sodium ethoxide (NaOEt) | 2-Ethoxy-N-[(1R)-1-phenylethyl]acetamide |
| Oxygen | Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | 2-Oxo-2-([(1R)-1-phenylethyl]amino)ethyl acetate |
| Sulfur | Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-N-[(1R)-1-phenylethyl]acetamide |
| Nitrogen | Amine | Aniline (PhNH₂) | 2-(Phenylamino)-N-[(1R)-1-phenylethyl]acetamide |
| Nitrogen | Azide (B81097) | Sodium azide (NaN₃) | 2-Azido-N-[(1R)-1-phenylethyl]acetamide |
| Carbon | Cyanide | Sodium cyanide (NaCN) | 3-Oxo-3-([(1R)-1-phenylethyl]amino)propanenitrile |
Transformations Involving the Amide Linkage
The amide bond, while generally stable, can undergo several important transformations under specific reaction conditions, including hydrolysis, reduction, and N-substitution.
The amide linkage of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield (1R)-1-phenylethanamine and chloroacetic acid or their respective salts.
Basic Conditions: Under strongly basic conditions (e.g., concentrated NaOH), two competing reaction pathways can occur for chloroacetamides:
Amide Hydrolysis: Nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon, leading to the cleavage of the amide bond.
S_N2 Substitution: Nucleophilic attack by a hydroxide ion at the α-carbon, displacing the chloride to form the hydroxy-substituted derivative. acs.orgnih.govresearchgate.net
Often, the S_N2 reaction to form the hydroxy-acetamide is a significant pathway, though vigorous conditions can force amide cleavage. acs.orgacs.org
Acidic Conditions: In the presence of strong acid (e.g., concentrated HCl) and heat, the amide undergoes hydrolysis. acs.orgacs.org The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the cleavage of the C-N bond. acs.orgnih.gov
The amide functional group can be completely reduced to an amine, converting the carbonyl group into a methylene (B1212753) group (-C=O → -CH₂-). This transformation converts the secondary amide, this compound, into a secondary amine, N-(2-chloroethyl)-N-[(1R)-1-phenylethyl]amine.
Common methods for this reduction include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reducing agent for converting amides to amines. wikipedia.orgmasterorganicchemistry.comjove.com The reaction typically proceeds in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The mechanism for a secondary amide involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then reduced by a second equivalent of hydride. chemistrysteps.comchemistrysteps.comyoutube.com
Catalytic Hydrogenation: This method is considered a greener alternative but often requires harsh conditions, such as high pressures (above 100 atm) and temperatures (>150 °C) with specific heterogeneous catalysts. wikipedia.orgrsc.orgu-tokyo.ac.jp Milder conditions have been developed using advanced ruthenium or platinum-vanadium bimetallic catalysts. osaka-u.ac.jpnih.gov It is important to note that under some hydrogenation conditions, the carbon-chlorine bond may also be susceptible to reduction (hydrogenolysis).
While the nitrogen atom in a secondary amide is not strongly nucleophilic, its reactivity can be enhanced by deprotonation. The N-H proton of this compound is weakly acidic and can be removed by a strong, non-nucleophilic base to generate a highly nucleophilic amidate anion.
The typical procedure involves two steps:
Deprotonation: The amide is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). nih.govnih.gov This reaction generates the sodium salt of the amide (a sodium amidate) and hydrogen gas.
Alkylation/Arylation: The resulting amidate anion is a potent nucleophile and can readily react with an electrophile, such as an alkyl halide (e.g., methyl iodide) or an aryl halide, in an S_N2 or related substitution reaction to form a tertiary amide. researchgate.netorgsyn.org
This two-step sequence allows for the introduction of a second substituent onto the nitrogen atom, providing a pathway for further functionalization and the synthesis of more complex tertiary amide structures.
Mechanistic Elucidation of Key Derivatization Processes
The derivatization of this compound primarily involves the nucleophilic substitution of the chlorine atom. Mechanistic studies of analogous chloroacetamide compounds, supported by computational analysis, strongly indicate that these reactions proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
The key features of the S(_N)2 mechanism in the context of this compound derivatization are the kinetics of the reaction, the stereochemical outcome, and the structure of the transition state.
Kinetics and Concerted Nature:
The S(_N)2 reaction is a second-order process, meaning the rate of the reaction is dependent on the concentration of both the this compound substrate and the nucleophile. The reaction proceeds through a single transition state without the formation of any intermediates. This concerted mechanism involves the backside attack of the nucleophile on the carbon atom bearing the chlorine. This approach is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond.
Computational studies on similar chloroacetanilide herbicides reacting with various nucleophiles have provided insight into the energetics of this process. These studies calculate the activation energies for the S(_N)2 pathway, confirming its favorability. For instance, density functional theory (DFT) calculations have been used to model the reaction of chloroacetanilides with nucleophiles such as bromide, iodide, and thiols.
Table 1: Calculated Activation Energies for the S(_N)2 Reaction of a Chloroacetanilide with Various Nucleophiles
| Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|
| Br⁻ | 24.5 |
| I⁻ | 21.8 |
| HS⁻ | 20.1 |
| S₂O₃²⁻ | 18.5 |
This table is representative and based on data for analogous chloroacetanilide compounds.
The data in Table 1 illustrates the influence of the nucleophile's identity on the reaction rate, with stronger nucleophiles exhibiting lower activation energies.
Stereochemistry and the Role of the Chiral Center:
A critical aspect of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center. However, in the case of this compound, the chiral center is the benzylic carbon of the phenylethyl group, which is not the site of nucleophilic attack. The substitution occurs at the adjacent chloromethyl carbon.
While the chiral center itself is not directly involved in the bond-breaking and bond-forming processes, its presence can influence the reaction rate through steric effects. The bulky (1R)-1-phenylethyl group can sterically hinder the backside attack of the nucleophile, potentially slowing the reaction compared to a less sterically demanding N-substituent.
Transition State Analysis:
The transition state of the S(_N)2 reaction involving this compound features a trigonal bipyramidal geometry at the carbon atom undergoing substitution. In this transient state, the incoming nucleophile and the departing chloride are positioned at the apical positions, 180° from each other. The carbon atom is sp²-hybridized, and the three non-reacting atoms (two hydrogens and the nitrogen of the amide) lie in a plane.
Computational models of the S(_N)2 transition state for related chloroacetamides provide information on bond lengths and angles.
Table 2: Representative Calculated Transition State Geometries for an S(_N)2 Reaction of a Chloroacetamide with a Nucleophile (Nu)
| Parameter | Value |
|---|---|
| C-Cl bond length (Å) | 2.3 - 2.5 |
| C-Nu bond length (Å) | 2.1 - 2.3 |
| Nu-C-Cl bond angle (°) | ~180 |
| H-C-H bond angle (°) | ~120 |
This table presents typical values derived from computational studies of analogous systems.
The elongated C-Cl and C-Nu bonds in the transition state indicate that these bonds are in the process of breaking and forming, respectively. The planar arrangement of the non-reacting groups reflects the sp² character of the central carbon atom at the peak of the activation energy barrier. The steric bulk of the (1R)-1-phenylethyl substituent, while not directly bonded to the reacting carbon, can influence the energy of this transition state.
Computational and Spectroscopic Approaches in the Research of 2 Chloro N 1r 1 Phenylethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing insights into molecular properties that are often difficult to determine experimentally. These computational methods model the electronic structure of a molecule to predict its geometry, energy, and reactivity.
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecules. nih.govresearchgate.net This method is based on the principle that the total energy of a system can be determined from its electron density. nih.gov For 2-chloro-N-[(1R)-1-phenylethyl]acetamide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d), can be employed to optimize the molecular geometry and predict its electronic structure. nih.gov
These calculations yield important parameters related to the molecule's reactivity. For instance, the ionization potential and electron affinity can be estimated from the energies of the frontier molecular orbitals, which in turn allows for the calculation of global reactivity descriptors like electronegativity, chemical potential, and global hardness. nih.govresearchgate.net This information helps in understanding the molecule's stability and its propensity to participate in chemical reactions.
Table 1: Theoretical Reactivity Descriptors Calculated by DFT
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates the molecule's tendency to act as an electron acceptor. |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A higher value suggests greater stability and lower reactivity. |
This table represents theoretical parameters that can be derived from DFT calculations; specific values require dedicated computational studies.
Molecular Electrostatic Potential (MEP) analysis is a powerful method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. nih.gov
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the oxygen atom of the carbonyl group and potentially the phenyl ring's π-system. chemrxiv.org Conversely, regions of positive potential (colored blue) denote electron-deficient areas, which are prone to nucleophilic attack. Such regions would be anticipated around the amide hydrogen and the protons of the ethyl group. chemrxiv.org This analysis is crucial for understanding intermolecular interactions and predicting the sites of reaction. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com
For this compound, the distribution and energy of the HOMO and LUMO are key to predicting its reaction mechanisms. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can elucidate pericyclic reactions, cycloadditions, and nucleophilic substitution pathways by examining the symmetry and overlap of the frontier orbitals of the reactants. wikipedia.orgethz.ch For example, in a reaction with a nucleophile, the interaction would occur between the HOMO of the nucleophile and the LUMO of this compound.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide direct experimental evidence for the structure and bonding within a molecule. NMR and FT-IR are fundamental methods for the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the amide (N-H) proton, the methine (C-H) protons of the ethyl and phenylethyl groups, the methyl (CH₃) protons, and the aromatic protons of the phenyl ring.
¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Signals corresponding to the carbonyl carbon, the aromatic carbons, the methine carbons, and the methyl carbon would be observed.
DEPT (Distortionless Enhancement by Polarization Transfer): This is a specialized NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~165-170 |
| Phenyl Ring (C₆H₅) | ~7.2-7.4 (multiplet, 5H) | ~125-145 |
| Amide (N-H) | ~8.0-8.5 (broad singlet, 1H) | - |
| Methine (N-CH) | ~5.2-5.4 (quintet, 1H) | ~50-55 |
| Methylene (B1212753) (Cl-CH₂) | ~4.1-4.3 (singlet, 2H) | ~40-45 |
Note: These are approximate chemical shift values based on typical ranges for the respective functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Fourier-transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands for the amide group, the aromatic ring, and the carbon-chlorine bond.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3250-3350 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1640-1680 |
| N-H (Amide II) | Bending | 1510-1570 |
| C=C (Aromatic) | Stretching | 1450-1600 |
These frequency ranges are typical for the specified functional groups and vibrations. libretexts.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₂ClNO), the molecular ion peak (M⁺˙) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
The fragmentation of this compound under electron ionization (EI) is predicted to follow logical pathways dictated by the stability of the resulting carbocations and neutral radicals. libretexts.orgwhitman.edu The primary site of cleavage is the benzylic C-N bond, which is the weakest bond adjacent to the phenyl group and the nitrogen atom. libretexts.org This alpha-cleavage is a dominant process for amines and related compounds. libretexts.org
Predicted Fragmentation Pathways:
Alpha-Cleavage: The most prominent fragmentation pathway involves the cleavage of the bond between the chiral carbon and the nitrogen atom. This results in the formation of the highly stable 1-phenylethyl cation. This cation can subsequently lose a hydrogen atom to form an even more stable conjugated system.
Amide Bond Cleavage: Cleavage of the amide C-N bond can occur, leading to the formation of an acylium ion or the 1-phenylethylamine (B125046) radical cation.
Loss of Chloromethyl Radical: Fragmentation can also be initiated by the cleavage of the C-Cl bond or the C-C bond within the chloroacetyl moiety.
The following table outlines the predicted major fragments for this compound based on established fragmentation principles. libretexts.orglibretexts.org
| Predicted Fragment Ion | Structure | m/z (Mass/Charge Ratio) | Proposed Fragmentation Pathway |
| 1-Phenylethyl Cation | [C₆H₅CH(CH₃)]⁺ | 105 | Alpha-cleavage of the C-N bond |
| Styrene Radical Cation | [C₆H₅CH=CH₂]⁺˙ | 104 | Rearrangement and loss of H from the m/z 105 fragment |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of C₂H₄ from the m/z 105 fragment |
| Chloroacetyl Cation | [ClCH₂CO]⁺ | 77/79 | Cleavage of the amide N-C(O) bond |
X-ray Crystallography for Absolute Configuration Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. nih.gov For an enantiopure compound like this compound, this technique can unequivocally confirm the (R) configuration at the chiral center. This determination is achieved through the phenomenon of anomalous dispersion, where the scattering factor of atoms, particularly heavier ones like chlorine, becomes a complex number when the X-ray frequency is near an absorption edge. ijpsr.info This effect leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the assignment of the absolute structure. nih.gov The Flack parameter, a value refined during the structure solution process, serves as a critical indicator, with a value close to zero confirming the correct absolute configuration. nih.gov
While a published crystal structure for this compound is not available, the molecular structure allows for the prediction of likely intermolecular interactions that govern its crystal packing. The molecule possesses key functional groups capable of forming robust hydrogen bonds: an N-H group as a hydrogen bond donor and a carbonyl oxygen (C=O) as a hydrogen bond acceptor.
Based on the crystal structures of similar acetamides, it is highly probable that the primary interaction stabilizing the crystal lattice is an intermolecular hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of an adjacent molecule. researchgate.net This interaction typically leads to the formation of infinite chains or dimeric motifs.
The anticipated intermolecular interactions are summarized in the table below.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | A strong, directional interaction likely forming chains or dimers, defining the primary packing motif. |
| Weak Hydrogen Bond | Phenyl/Alkyl (C-H) | Carbonyl (C=O) | Weaker interactions that provide additional stabilization to the crystal lattice. |
| C-H···π Interaction | Phenyl/Alkyl (C-H) | Phenyl Ring (π system) | An interaction where a C-H bond points towards the electron-rich face of an aromatic ring. |
Stereochemical Aspects and Conformational Analysis
Determination and Confirmation of Absolute Configuration (1R)
The designation "(1R)" specifies the absolute configuration at the chiral carbon atom of the 1-phenylethyl moiety. The confirmation of this configuration is paramount and is typically achieved through a combination of chiroptical and crystallographic techniques.
Optical Rotation Studies
Table 1: Optical Rotation of 1-Phenylethylamine (B125046) Enantiomers
| Enantiomer | Specific Rotation (c=10 in ethanol) |
|---|---|
| (R)-(+)-1-Phenylethylamine | +30° ± 2° thermofisher.com |
| (S)-(-)-1-Phenylethylamine | -30° (c=10, ethanol) aksci.com |
X-ray Diffraction Analysis with Flack Parameter Refinement
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique maps the electron density of a crystalline solid, providing a precise three-dimensional structure of the molecule. To unambiguously assign the absolute configuration of a light-atom molecule such as 2-chloro-N-[(1R)-1-phenylethyl]acetamide, it is crucial to use a radiation source that can induce anomalous scattering, typically copper radiation.
The Flack parameter, derived from the refinement of the crystallographic data, is a critical value in confirming the absolute stereochemistry. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. Conversely, a value approaching one would indicate that the inverted structure is the correct one. While a specific crystal structure for this compound with a determined Flack parameter has not been reported, this methodology remains the gold standard for such determinations.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 2-chloro-N-phenylacetamide, is presented below.
Table 2: Illustrative Crystallographic Data for 2-chloro-N-phenylacetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈ClNO |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.0623 (15) |
| b (Å) | 18.361 (6) |
| c (Å) | 9.115 (2) |
| β (°) | 102.13 (3) |
| Volume (ų) | 828.3 (4) |
Data for 2-chloro-N-phenylacetamide is provided for illustrative purposes.
Conformational Preferences and Stereoelectronic Effects
Computational studies on related N-acyl-1-phenylethylamines and phenethylamines suggest that the conformational landscape is influenced by several factors:
Amide Bond Conformation: The amide bond (CO-NH) typically exhibits a strong preference for the trans conformation due to steric hindrance in the cis form.
Rotation around the N-C(chiral) bond: The orientation of the chloroacetyl group relative to the substituents on the chiral carbon is critical. Steric repulsion between the bulky phenyl group and the chloroacetyl moiety will influence the preferred dihedral angle.
Rotation around the C(chiral)-C(phenyl) bond: The positioning of the phenyl ring relative to the rest of the molecule will also be dictated by steric factors.
Stereoelectronic effects, such as hyperconjugation, may also play a role in stabilizing certain conformations. For instance, interactions between the nitrogen lone pair and the antibonding orbitals of adjacent sigma bonds can influence rotational barriers and conformational equilibria. While detailed conformational analysis of this compound is not available, insights can be drawn from studies on similar molecules where extended conformations are often favored to minimize steric clash.
Strategies for Diastereomeric Resolution and Purification
The synthesis of enantiomerically pure this compound typically starts from an enantiopure precursor, (1R)-1-phenylethylamine. However, if a racemic mixture of the parent amine is used, a resolution step is necessary. The resulting product would be a racemic mixture of this compound and 2-chloro-N-[(1S)-1-phenylethyl]acetamide.
The primary method for resolving such racemates is through the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. Since the target compound is a neutral amide, this strategy is more applicable to the precursor amine. The resolution of racemic 1-phenylethylamine is a classic example in organic chemistry and is often achieved by forming diastereomeric salts with a chiral acid.
Common strategies include:
Diastereomeric Salt Formation: A chiral acid, such as tartaric acid or mandelic acid, is added to the racemic amine. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treatment with a base.
Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). This method relies on the differential interaction of the enantiomers with the chiral environment of the column.
After obtaining the enantiomerically pure (1R)-1-phenylethylamine, its reaction with chloroacetyl chloride would yield the desired this compound, which can then be purified by standard techniques such as recrystallization or column chromatography.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Chiral Acid |
| Mandelic Acid | Chiral Acid |
| Camphorsulfonic Acid | Chiral Acid |
| (R)-(-)-2-Chloromandelic acid | Chiral Acid |
Future Research Directions and Emerging Applications in Academic Chemistry
Development of Novel Stereoselective Catalytic Systems Based on the Compound
The structure of 2-chloro-N-[(1R)-1-phenylethyl]acetamide offers a versatile platform for the development of new chiral ligands and catalysts for asymmetric synthesis. The nitrogen atom of the acetamide (B32628) can be readily modified, and the chloro group provides a handle for further functionalization, allowing for the creation of a diverse library of ligands.
Future research is anticipated to focus on the synthesis of bidentate and polydentate ligands derived from this compound. By replacing the chlorine atom with various coordinating groups, such as phosphines, amines, or oxazolines, it is possible to generate ligands with tunable steric and electronic properties. These new ligands could then be complexed with various transition metals to create novel catalytic systems.
Table 1: Potential Ligand Modifications of this compound and Their Catalytic Applications
| Modifying Reagent | Resulting Ligand Type | Potential Catalytic Application |
| Diphenylphosphine | P,N-ligand | Asymmetric hydrogenation, allylic alkylation |
| Pyridine-2-thiol | N,S-ligand | Asymmetric Diels-Alder reactions |
| (S)-2-Amino-3-phenylpropan-1-ol | N,N,O-ligand | Enantioselective epoxidation |
The performance of these new catalytic systems will be evaluated in a range of stereoselective transformations. Key areas of investigation will likely include asymmetric hydrogenation, carbon-carbon bond-forming reactions, and cycloadditions. The goal is to develop catalysts that exhibit high enantioselectivity, broad substrate scope, and high turnover numbers, making them valuable tools for both academic and industrial research.
Exploration of Undiscovered Synthetic Pathways to Complex Chiral Molecules
The chiral N-[(1R)-1-phenylethyl] group in the target compound can serve as a reliable chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The chloroacetamide moiety can act as a versatile anchor for attaching the auxiliary to a substrate and can be readily cleaved under mild conditions after the desired stereoselective transformation has been achieved.
A significant area of future research will involve utilizing this compound as a chiral directing group in the synthesis of complex, biologically active molecules. For instance, it could be employed in diastereoselective alkylations, aldol (B89426) reactions, and Michael additions to construct key stereocenters in natural products and pharmaceutical intermediates. The predictability of the stereochemical outcome, guided by the bulky phenylethyl group, is a key advantage.
Advanced Computational Modeling for Predictive Stereocontrol in New Reactions
Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. Advanced computational modeling will play a crucial role in unlocking the full potential of this compound and its derivatives in asymmetric synthesis.
Future research will focus on using density functional theory (DFT) and other high-level computational methods to model the transition states of reactions involving catalysts and auxiliaries derived from this compound. These models will provide detailed insights into the non-covalent interactions that govern stereoselectivity, such as steric hindrance, hydrogen bonding, and π-π stacking.
By accurately predicting the stereochemical course of new reactions, computational modeling will accelerate the discovery and optimization of novel synthetic methodologies. This predictive power will enable chemists to rationally design experiments, reducing the need for extensive empirical screening and leading to more efficient and sustainable synthetic processes. The synergy between computational and experimental studies will be key to developing a deep understanding of the factors that control stereoselectivity.
Integration into Multicomponent Reactions for Enhanced Scaffold Diversity
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are powerful tools for generating molecular diversity. The incorporation of chiral components into MCRs allows for the rapid synthesis of enantiomerically enriched compound libraries, which are valuable for drug discovery and chemical biology.
This compound is an ideal candidate for integration into novel multicomponent reactions. The reactive chloroacetamide functionality can participate in a variety of transformations, while the chiral phenylethyl group can induce stereoselectivity in the newly formed products.
Future research is expected to focus on the design of new MCRs that utilize this compound as a key building block. For example, it could be used as the amine component in Ugi or Passerini-type reactions, or as an electrophile in reactions involving nucleophilic attack at the chloro-substituted carbon. The resulting products would possess a high degree of structural complexity and stereochemical information, providing access to novel chemical scaffolds with potential biological activity.
Table 2: Potential Multicomponent Reactions Incorporating this compound
| MCR Type | Role of this compound | Potential Product Scaffold |
| Ugi Reaction | Amine Component (after modification) | Chiral α-acylamino amides |
| Passerini Reaction | Amine Component (after modification) | Chiral α-acyloxy amides |
| Aza-Diels-Alder | Dienophile (after modification) | Chiral nitrogen-containing heterocycles |
The development of such stereoselective MCRs will significantly expand the accessible chemical space for the synthesis of complex chiral molecules and will undoubtedly be a fruitful area of academic research in the coming years.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-chloro-N-[(1R)-1-phenylethyl]acetamide?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution. A high-yield (93.4%) route involves reacting (1R)-1-phenylethylamine with chloroacetyl chloride in DMF with catalytic KI under reflux . Alternative methods include C-amidoalkylation of aromatic substrates, as demonstrated for structurally similar chloroacetamides .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Peaks at δ 7.15–7.56 (aromatic protons), δ 5.12 (chiral center), and δ 165.07 (C=O) confirm structure and stereochemistry .
- IR Spectroscopy : Absorbances at ~1687 cm⁻¹ (C=O) and ~3258 cm⁻¹ (N-H) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictory yield data in synthetic protocols?
- Methodological Answer : Contradictions arise from solvent/catalyst choices. For example, DMF/KI achieves 93.4% yield , while acetonitrile/K₂CO₃ may reduce side reactions in analogous syntheses . Systematic optimization via Design of Experiments (DoE) is recommended, varying temperature (60–100°C), solvent polarity, and catalyst loading .
Q. What computational tools are suitable for studying the stereochemical influence on biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions between the (R)-configured phenylethyl group and target proteins (e.g., enzyme active sites). Compare with (S)-enantiomers to assess enantioselectivity .
Q. How do structural modifications to the phenyl or acetamide groups alter reactivity and bioactivity?
- Methodological Answer : Replace the phenyl group with heterocycles (e.g., thiophene or pyrazole) to enhance solubility or binding affinity. For instance, 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide shows antileishmanial activity . Modify the chloroacetamide moiety to study electrophilicity trends via Hammett plots .
Q. What strategies address discrepancies in mechanistic studies of chloroacetamide reactions?
- Methodological Answer : Conflicting mechanisms (e.g., SN2 vs. radical pathways) can be resolved using kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radical intermediates). Computational studies (DFT) further elucidate transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
